molecular formula C18H21N3O2 B10911865 N~2~-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-furamide

N~2~-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-furamide

Cat. No.: B10911865
M. Wt: 311.4 g/mol
InChI Key: QMFDSGYHWUHEBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-furamide is a synthetic compound that features a unique structure combining adamantane, pyrazole, and furan moieties. Adamantane is known for its rigid, diamond-like structure, which imparts stability and unique chemical properties to the compound. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, while the furan ring is a five-membered oxygen-containing heterocycle. This combination of structural elements makes N2-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-furamide an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-furamide typically involves multiple steps, starting with the preparation of the adamantyl-substituted pyrazole. One common method involves the reaction of 1-adamantylamine with a suitable pyrazole precursor under acidic conditions to form the adamantyl-pyrazole intermediate. This intermediate is then reacted with a furan derivative, such as furan-2-carboxylic acid, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product .

Industrial Production Methods

Industrial production of N2-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-furamide may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

N~2~-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-furamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~2~-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-furamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-furamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The adamantyl group may enhance the compound’s ability to interact with hydrophobic regions of proteins or cell membranes, while the pyrazole and furan rings may contribute to binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-furamide is unique due to the combination of the adamantyl, pyrazole, and furan moieties, which impart distinct chemical and physical properties.

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

N-[1-(1-adamantyl)pyrazol-3-yl]furan-2-carboxamide

InChI

InChI=1S/C18H21N3O2/c22-17(15-2-1-5-23-15)19-16-3-4-21(20-16)18-9-12-6-13(10-18)8-14(7-12)11-18/h1-5,12-14H,6-11H2,(H,19,20,22)

InChI Key

QMFDSGYHWUHEBQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C=CC(=N4)NC(=O)C5=CC=CO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.